![molecular formula C10H12F2O2S B12628364 (2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol CAS No. 917807-40-0](/img/structure/B12628364.png)
(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol is an organic compound that features both fluorine and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol typically involves the introduction of fluorine atoms into the molecular structure. One common method is the nucleophilic substitution reaction where fluorine atoms replace other halogens or functional groups in the precursor molecule. The reaction conditions often include the use of fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
(2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The sulfinyl group can also participate in redox reactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol
- (2R)-1-[(5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-ol
- (2R)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}propan-2-ol
Uniqueness
What sets (2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol apart from similar compounds is its specific combination of fluorine and sulfinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
917807-40-0 |
|---|---|
Molecular Formula |
C10H12F2O2S |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol |
InChI |
InChI=1S/C10H12F2O2S/c1-7-2-4-8(5-3-7)15(14)6-9(13)10(11)12/h2-5,9-10,13H,6H2,1H3/t9-,15+/m0/s1 |
InChI Key |
IWXNBCLGKBFRGN-BJOHPYRUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C[C@@H](C(F)F)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


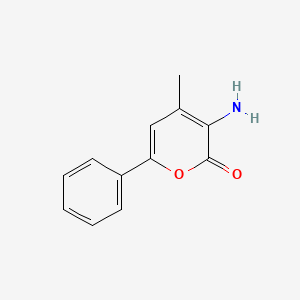
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)

![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
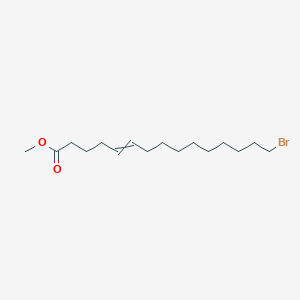
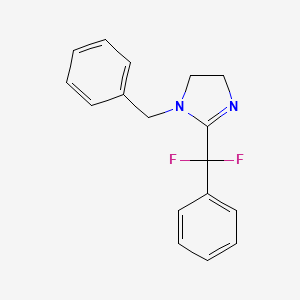
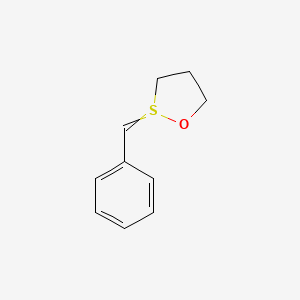
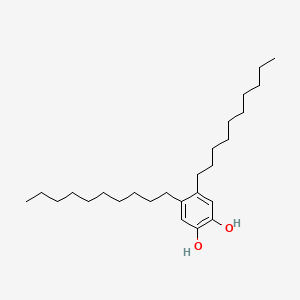
![9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine](/img/structure/B12628362.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
